AM2201 2-hydroxyindole metabolite
Description
Contextual Overview of Novel Psychoactive Substances and Their Metabolic Profiling
Novel Psychoactive Substances (NPS) represent a broad and dynamic category of drugs that are not controlled by international drug conventions but may pose a public health threat. mdpi.commdpi.com Their chemical structures are often slight modifications of existing illicit drugs, created to produce similar effects while remaining technically legal, at least for a time. mdpi.com The rapid emergence and turnover of these substances on the illicit market present a significant challenge for analytical detection and toxicological assessment. mdpi.com
Metabolic profiling is the systematic study of the chemical fingerprints that specific cellular processes leave behind—in this case, the breakdown of NPS within the body. When a synthetic cannabinoid like AM2201 is consumed, it undergoes a series of biochemical transformations, resulting in various metabolites. These metabolites can often be detected in biological samples like urine and blood for a longer period than the parent compound, making their identification crucial for confirming consumption. researchgate.net The study of these metabolic pathways is essential for developing reliable analytical methods to detect NPS use. mdpi.commdpi.com
Significance of Metabolite Identification in Chemical and Forensic Sciences
The identification of drug metabolites is a cornerstone of modern forensic and chemical sciences. numberanalytics.com In forensic toxicology, detecting a drug's metabolites in a biological sample can provide definitive proof of consumption, even if the parent drug is no longer present. researchgate.netmdpi.com This is particularly important for NPS, which are often rapidly metabolized. researchgate.net Understanding the metabolic fate of a substance allows forensic scientists to develop targeted analytical methods for its detection in various biological matrices, including urine, blood, and hair. mdpi.comnih.gov
Research Scope Focusing on AM2201 Hydroxylated Indole (B1671886) Metabolites
AM2201 is a potent synthetic cannabinoid that has been widely abused. wikipedia.orgnih.gov Its metabolism is a key area of research to understand its effects and to develop methods for its detection. This article focuses specifically on the hydroxylated indole metabolites of AM2201, with a primary emphasis on the AM2201 2-hydroxyindole metabolite .
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction. In the case of AM2201, this can occur at various positions on the indole ring. The resulting hydroxylated metabolites are then often further processed for excretion. nih.gov The this compound is a potential urinary metabolite of AM2201, identified based on the known metabolic pathways of similar synthetic cannabinoids. bertin-bioreagent.comglpbio.com While its specific biological activities are not yet fully understood, its identification is critical for forensic and research applications. bertin-bioreagent.comglpbio.com Research into this and other hydroxylated indole metabolites, such as the 6-hydroxyindole (B149900) and 7-hydroxyindole (B18039) variants, helps to build a comprehensive picture of AM2201's metabolic profile, aiding in the differentiation from other synthetic cannabinoids and improving the accuracy of toxicological screenings. nih.govcaymanchem.comglpbio.com
Interactive Data Table: AM2201 and its Hydroxylated Indole Metabolites
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Parent Compound |
| AM2201 | C24H22FNO | 359.444 | N/A |
| This compound | C24H22FNO2 | 375.4 | AM2201 |
| AM2201 6-hydroxyindole metabolite | C24H22FNO2 | 375.4 | AM2201 |
| AM2201 7-hydroxyindole metabolite | C24H22FNO2 | 375.4 | AM2201 |
Properties
Molecular Formula |
C24H22FNO2 |
|---|---|
Molecular Weight |
375.4 |
InChI |
InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-21-14-5-4-12-20(21)22(24(26)28)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,28H,1,6-7,15-16H2 |
InChI Key |
DOMFWFXJAVMJEV-UHFFFAOYSA-N |
SMILES |
OC1=C(C(C2=CC=CC3=C2C=CC=C3)=O)C4=CC=CC=C4N1CCCCCF |
Synonyms |
(1-(5-fluoropentyl)-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origin of Product |
United States |
Metabolic Biotransformation Pathways of Am2201 Leading to Hydroxylated Indole Metabolites
The journey of AM2201 through the body's metabolic machinery is a complex one, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes. These enzymes play a crucial role in modifying the structure of AM2201, a process known as Phase I metabolism, to facilitate its excretion. One of the principal transformations is the addition of hydroxyl (-OH) groups to the indole (B1671886) moiety of the AM2201 molecule.
In Vitro Metabolism Studies Employing Hepatic Microsomes and Recombinant Enzymes
To understand the metabolic fate of AM2201, scientists utilize in vitro models that mimic the conditions in the human liver, the primary site of drug metabolism. Human liver microsomes (HLMs), which are vesicles derived from the endoplasmic reticulum of liver cells, are a cornerstone of these studies. nih.govresearchgate.net HLMs contain a rich assortment of drug-metabolizing enzymes, including a variety of CYP isoforms.
Incubating AM2201 with HLMs allows researchers to identify the resulting metabolites. nih.gov Studies have shown that this process yields several hydroxylated derivatives of AM2201. nih.gov Further insights are gained by using recombinant enzymes, which are specific CYP isoforms produced in the laboratory. nih.gov This approach enables the precise determination of which enzymes are responsible for particular metabolic reactions. For instance, by incubating AM2201 with individual recombinant CYP enzymes, researchers can pinpoint the specific isoforms that catalyze the hydroxylation of the indole ring. nih.gov
These in vitro experiments have been instrumental in mapping the metabolic pathways of AM2201 and other synthetic cannabinoids. nih.govnih.gov They provide a controlled environment to study the biotransformation of these compounds, offering valuable data that can be used to predict their effects and develop methods for their detection.
Role of Cytochrome P450 Isoforms in Indole Ring Oxidation
The oxidation of the indole ring of AM2201 is not a random event but is catalyzed by specific cytochrome P450 isoforms. Research has identified several key players in this process, with CYP1A2 and CYP2C9 being among the most significant contributors to the oxidation of both JWH-018 and its fluorinated counterpart, AM2201. nih.gov
Kinetic analyses using human liver microsomes and recombinant proteins have confirmed the major role of CYP2C9 and CYP1A2 in the oxidation of these synthetic cannabinoids. nih.gov While other isoforms like CYP2C19 and CYP2D6 can also contribute, their activity towards indole ring oxidation of AM2201 appears to be less prominent. For example, CYP2D6 is noted to catalyze the formation of several indole ring-oxidized derivatives of the related compound JWH-018. nih.gov The P450/NADPH-P450 reductase system is capable of oxidizing indole to a variety of products. nih.gov
The involvement of multiple CYP isoforms in the metabolism of AM2201 highlights the complexity of its biotransformation and suggests that individual variations in the expression and activity of these enzymes could lead to differences in metabolic profiles among individuals.
Formation of AM2201 2-Hydroxyindole Metabolite and Positional Isomers
The enzymatic hydroxylation of the AM2201 indole ring can occur at several positions, leading to the formation of positional isomers. The this compound is one such potential product, formed by the addition of a hydroxyl group at the C-2 position of the indole ring. glpbio.combertin-bioreagent.com This metabolite is considered a potential urinary marker for AM2201 use, based on the known metabolism of similar compounds. glpbio.combertin-bioreagent.com
In addition to the 2-hydroxyindole metabolite, other positional isomers are also formed. One of the most frequently reported is the 6-hydroxyindole (B149900) metabolite. caymanchem.combertin-bioreagent.com The presence of this metabolite has been confirmed in various studies and is considered an expected product of Phase I metabolism. caymanchem.combertin-bioreagent.comnih.gov The formation of other isomers, such as 4-hydroxyindole (B18505) and 7-hydroxyindole (B18039), has also been observed in the metabolism of the structurally similar JWH-018. nih.gov
The table below summarizes the key hydroxylated indole metabolites of AM2201 and related compounds:
| Compound | Metabolite | Position of Hydroxylation | Reference |
|---|---|---|---|
| AM2201 | This compound | 2-position of indole ring | glpbio.combertin-bioreagent.com |
| AM2201 | AM2201 6-hydroxyindole metabolite | 6-position of indole ring | caymanchem.combertin-bioreagent.comnih.gov |
| JWH-018 | JWH-018 4-hydroxyindole | 4-position of indole ring | nih.gov |
| JWH-018 | JWH-018 7-hydroxyindole | 7-position of indole ring | nih.gov |
Comparative Metabolic Profiling of AM2201 with Structurally Related Naphthoylindoles
To gain a broader understanding of AM2201 metabolism, it is useful to compare its metabolic profile with that of structurally related naphthoylindoles, such as JWH-018. researchgate.net AM2201 and JWH-018 share a common naphthoylindole core structure, with the primary difference being the presence of a terminal fluorine atom on the pentyl chain of AM2201. nih.govwikipedia.org
This structural similarity leads to overlapping metabolic pathways. Both compounds undergo extensive hydroxylation on the indole ring and the alkyl side chain. nih.gov However, the fluorine atom in AM2201 introduces an additional metabolic route: oxidative dehalogenation. This process can lead to the formation of metabolites that are identical to those of JWH-018. researchgate.net
Despite the similarities, there are also distinct differences in the metabolic patterns of the two drugs. For instance, the presence of the 6-indole hydroxylated metabolite of each respective drug, along with the N-4-hydroxy metabolite of AM2201, can help to differentiate between the use of AM2201 and JWH-018. nih.gov
The table below provides a comparison of the metabolic pathways for AM2201 and JWH-018:
| Metabolic Pathway | AM2201 | JWH-018 | Reference |
|---|---|---|---|
| Indole Ring Hydroxylation | Yes | Yes | nih.gov |
| Alkyl Chain Hydroxylation | Yes | Yes | nih.gov |
| Oxidative Dehalogenation | Yes | No | researchgate.net |
Phase I Metabolic Pathway Investigations for AM2201 and Analogues
Phase I metabolism of AM2201 and its analogues primarily involves oxidative reactions aimed at increasing their water solubility to facilitate excretion. researchgate.net The main metabolic transformations include monohydroxylation, dihydroxylation, and carboxylation. nih.gov
For AM2201 specifically, in vitro studies with human liver microsomes have identified several major Phase I metabolites. nih.gov These include hydroxylated derivatives on both the indole ring and the N-alkyl side chain. The formation of dihydrodiol metabolites has also been reported. nih.gov
Investigations into analogues of AM2201, such as other synthetic cannabinoids with a naphthoylindole structure, reveal similar Phase I metabolic pathways. researchgate.net For example, compounds like JWH-018 also undergo extensive hydroxylation and carboxylation. researchgate.net The study of these analogues provides a broader context for understanding the metabolic fate of this class of compounds and helps in the identification of common metabolic markers.
The table below lists the common Phase I metabolic reactions for AM2201 and its analogues:
| Metabolic Reaction | Description | Compound(s) | Reference |
|---|---|---|---|
| Monohydroxylation | Addition of one hydroxyl group | AM2201, JWH-018 | researchgate.net |
| Dihydroxylation | Addition of two hydroxyl groups | AM2201, JWH-018 | researchgate.net |
| Carboxylation | Oxidation to a carboxylic acid | AM2201, JWH-018 | researchgate.net |
| Dihydrodiol Formation | Formation of a diol from an epoxide precursor | AM2201 | nih.gov |
| Oxidative Dehalogenation | Removal of a halogen atom with concurrent oxidation | AM2201 | researchgate.net |
Chemical Synthesis and Structural Elucidation of Am2201 2 Hydroxyindole Metabolite
Laboratory Synthesis Strategies for Analytical Reference Standards
The detection of drug metabolites in forensic and clinical settings relies on the availability of pure, well-characterized reference standards. Commercial suppliers provide the AM2201 2-hydroxyindole metabolite as an analytical reference standard with a purity of ≥98%. caymanchem.comnmslabs.com These standards are explicitly intended for research and forensic use to ensure accurate identification and quantification in laboratory settings. glpbio.comcaymanchem.combertin-bioreagent.com
While the specific synthetic routes employed by commercial manufacturers are often proprietary and not detailed in publicly available literature, the synthesis of such standards is a critical step. It enables the development and validation of analytical methods, such as those used by forensic toxicology laboratories. researchgate.net The process would involve multi-step organic synthesis to construct the substituted indole (B1671886) core, attach the N-(5-fluoropentyl) chain, and introduce the hydroxyl group at the 2-position of the indole ring, followed by the final acylation with a naphthoyl group. The goal is to produce a stable, highly pure compound that can serve as an unambiguous benchmark in analytical testing. caymanchem.com
Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. While specific ¹H or ¹³C NMR data for the this compound are not widely published in the reviewed scientific literature, NMR analysis is essential for its structural confirmation. For related synthetic cannabinoids, 1D and 2D NMR experiments are used to characterize the synthesized compounds fully. nih.gov Such analysis would confirm the exact placement of the hydroxyl group on the indole ring and verify the structure of the N-alkyl chain and the naphthoyl moiety, distinguishing it from other potential isomers.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For the this compound, the molecular formula is confirmed as C₂₄H₂₂FNO₂. caymanchem.com
HRMS analysis, often coupled with liquid chromatography (LC/Q-TOFMS), is crucial for identifying metabolites in biological samples. researchgate.net It provides accurate mass data for both the precursor ion and its fragments, which is essential for structural interpretation. nih.gov While detailed fragmentation patterns for the 2-hydroxyindole isomer are not specified in the search results, analysis of the related 6-hydroxyindole (B149900) isomer shows a top mass-to-charge ratio (m/z) peak at 375, corresponding to the molecular ion, with other significant fragments at m/z 127 and 358. nih.gov This type of fragmentation data creates a specific fingerprint for the molecule, allowing for its confident identification.
Table 1: High-Resolution Mass Spectrometry Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₂FNO₂ | caymanchem.com |
| Molecular Weight | 375.4 g/mol | glpbio.comcaymanchem.com |
| Purity | ≥98% | caymanchem.comnmslabs.com |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its conjugated systems like the naphthoyl and indole groups. The reported maximum absorbance wavelengths (λmax) for the this compound provide a distinct spectral signature used in its identification.
Table 2: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Source |
|---|---|---|
| This compound | 217, 265, 310 | caymanchem.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific IR absorption data for the this compound is not available in the reviewed literature. However, a theoretical IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups, including:
An O-H stretch for the hydroxyl group.
A C=O stretch for the ketone carbonyl group.
Aromatic C-H and C=C stretching from the indole and naphthalene (B1677914) rings.
A C-F stretch from the fluoropentyl chain.
This information would further corroborate the presence of the key functional groups and support the structural elucidation provided by NMR and MS.
Chromatographic Purity Assessment and Isomer Differentiation
Chromatographic methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the primary techniques for separating, identifying, and quantifying synthetic cannabinoid metabolites in complex biological matrices like plasma and urine. nmslabs.comchemrxiv.org The purity of analytical reference standards is also confirmed using these methods, with commercial standards for AM2201 metabolites typically having a purity of ≥98%. caymanchem.comnmslabs.com
A significant analytical challenge is the differentiation of various positional isomers of hydroxylated AM2201, such as the 2-hydroxyindole, 6-hydroxyindole, 7-hydroxyindole (B18039), and N-(4-hydroxypentyl) metabolites, which can have identical masses. chemrxiv.org Researchers have developed sophisticated LC-MS/MS methods to distinguish between these isomers. For instance, studies have shown that the presence of the 6-indole hydroxylated metabolite can be a decisive factor in distinguishing between AM2201 and JWH-018 abuse. nih.gov Chromatographic separation is often achieved using specialized columns, such as biphenyl (B1667301) columns, with a gradient elution mobile phase. chemrxiv.org
For isomers that are particularly difficult to separate by conventional chromatography due to very similar polarities and retention times, advanced techniques like high-resolution ion mobility-tandem mass spectrometry (HRIM-MS) have been employed. This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation to resolve closely related isomers.
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is the cornerstone for the analysis of AM2201 metabolites due to its ability to separate complex mixtures and provide structural information through mass analysis.
Effective chromatographic separation is paramount to resolve the AM2201 2-hydroxyindole metabolite from its isomers and other endogenous matrix components. Reversed-phase liquid chromatography is the standard approach.
Researchers have successfully employed various column chemistries, with C18 and Biphenyl (B1667301) phases being common choices. nih.govresearchgate.netnih.govA Kinetex XB-C18 column, for instance, has been used within a 10-minute gradient method. nih.govAnother validated method utilized a Restek Ultra Biphenyl column. nih.govThe mobile phase typically consists of an aqueous component, often water with a formic acid additive (e.g., 0.1%) to improve protonation and peak shape, and an organic component, such as acetonitrile (B52724) or methanol (B129727), also containing formic acid. nih.govresearchgate.netnih.govnih.gov Gradient elution is universally applied to ensure adequate retention of the polar metabolite while eluting more lipophilic compounds in a reasonable timeframe. A typical gradient might begin with a high aqueous percentage, which is gradually decreased as the organic phase percentage is increased. For example, one method starts at 10% organic phase, increases to 90% over 5.5 minutes, and then to 98% before re-equilibration. nih.gov
| Parameter | Condition Example 1 | Condition Example 2 |
|---|---|---|
| Column | Kinetex XB-C18< nih.gov/td> | Restek Ultra Biphenyl< nih.gov/td> |
| Mobile Phase A | 0.1% Formic Acid in Water< nih.gov/td> | 0.01% Formic Acid in Water< nih.gov/td> |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile< nih.gov/td> | 0.01% Formic Acid in 50:50 Methanol:Acetonitrile< nih.gov/td> |
| Flow Rate | 0.5 mL/min to 1.0 mL/min< nih.gov/td> | 0.5 mL/min< nih.gov/td> |
| Gradient | 10% B to 90% B over 5.5 min< nih.gov/td> | Not specified in detail |
Tandem mass spectrometry provides the high degree of selectivity required for unambiguous identification and quantification. Electrospray ionization (ESI) in positive mode is typically used for AM2201 and its metabolites. researchgate.netnih.gov The most common mode of operation is Multiple Reaction Monitoring (MRM), where the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. oup.comThis process is highly specific. For the AM2201 hydroxyindole metabolite ([M+H]⁺ m/z 376.2), characteristic product ions resulting from the fragmentation of the naphthoyl group and indole (B1671886) structure are selected. At least two MRM transitions are monitored for each analyte to ensure reliable identification and quantification. nih.gov
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
|---|---|---|---|
| AM2201 Indole Hydroxy Metabolite Isomers | 376.2 | 155.0 | 127.0 |
Optimized ionization source settings are crucial for stable and efficient ion generation. Typical parameters include a source temperature of around 500 °C and an ionspray voltage of approximately 5500 V. nih.gov
For definitive qualitative identification, especially in forensic contexts, MRM data is often supplemented with full scan product ion spectra. A powerful strategy for this is the use of an Information-Dependent Acquisition (IDA) experiment. nih.govfuture4200.comIn this setup, the instrument performs standard MRM scans, but when a signal in a survey scan exceeds a predefined intensity threshold (e.g., 1000 counts per second), the instrument automatically switches to acquire a full Enhanced Product Ion (EPI) scan. nih.govfuture4200.com The EPI scan provides a detailed fragmentation pattern of the precursor ion, which can be compared against a spectral library for highly confident identification. nih.govThis "MRM-triggered EPI" approach combines the sensitivity of MRM for detection with the specificity of full scan MS/MS for confirmation. future4200.comTypical EPI scan parameters include a collision energy of around 30 eV with a spread of ±15 eV to ensure comprehensive fragmentation. nih.govfuture4200.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While less common than LC-MS/MS for this application, GC-MS can be used for the analysis of synthetic cannabinoid metabolites. A significant challenge is the low volatility and potential thermal degradation of hydroxylated metabolites in the hot GC injection port. cannabissciencetech.comTo overcome this, chemical derivatization is a necessary step prior to analysis. cannabissciencetech.comatk.gov.tr Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique that replaces active hydrogen atoms on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. cannabissciencetech.comatk.gov.trThis process increases the analyte's volatility and thermal stability, improving its chromatographic behavior. cannabissciencetech.comFollowing derivatization, analysis is typically performed using electron-impact (EI) ionization and a mass spectrometer operating in total ion monitoring (TIM) mode to acquire full mass spectra for identification. nih.gov
Sample Preparation Techniques for Complex Biological Matrices (e.g., enzymatic hydrolysis, liquid-liquid extraction, solid-phase extraction)
Thorough sample preparation is essential to remove proteins, salts, and other interferences from biological samples, thereby reducing matrix effects and improving method robustness.
A critical first step for urine analysis is enzymatic hydrolysis. Synthetic cannabinoid metabolites are often excreted as glucuronide conjugates, which are not readily analyzable by LC-MS/MS. nih.govresearchgate.netTreatment with β-glucuronidase enzymes cleaves this conjugate, releasing the free metabolite for extraction. nih.govnih.govsci-hub.boxThis is typically performed by incubating the sample with the enzyme solution at an optimized temperature (e.g., 55-60 °C) and pH. nih.govresearchgate.net Following hydrolysis, several extraction techniques can be employed:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., urine or plasma) to precipitate proteins, which are then removed by centrifugation. nih.govThe supernatant containing the analyte is then typically injected directly or after evaporation and reconstitution. nih.gov* Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. A common solvent system used for synthetic cannabinoid metabolites is a mixture of 1-chlorobutane (B31608) and isopropyl alcohol. sci-hub.box* Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction. Samples are loaded onto a cartridge containing a solid sorbent (e.g., C18) that retains the analyte. atk.gov.trInterfering substances are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. selectscience.net* Supported Liquid Extraction (SLE): This is a variation of LLE where the aqueous sample is absorbed onto an inert solid support. The organic extraction solvent is then passed through the support, providing a clean extract without the risk of emulsion formation. nih.govnih.gov
Method Validation Parameters in Analytical Research
To ensure the reliability of analytical results, any developed method must be rigorously validated according to established guidelines. Key validation parameters include:
Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. This is typically assessed by analyzing calibration standards at multiple concentrations. For AM2201 metabolites, linear ranges are often established from 0.1–1.0 µg/L up to 50–100 µg/L. nih.gov* Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For sensitive LC-MS/MS methods, LODs for AM2201 metabolites can be in the range of 0.5–10 ng/mL (or µg/L). nih.gov* Accuracy and Precision: Accuracy (measured as bias) reflects how close the measured value is to the true value. Precision (measured as the coefficient of variation, %CV) describes the reproducibility of the measurements. For bioanalytical methods, accuracy is typically expected to be within ±15% of the nominal value, and precision should be ≤15% CV. nih.govnih.gov* Recovery and Matrix Effect: Extraction recovery measures the efficiency of the sample preparation process. The matrix effect quantifies the influence of co-eluting matrix components on the ionization of the analyte. A comprehensive validation study for 53 synthetic cannabinoids and metabolites reported extraction efficiencies of 44–110% and matrix effects ranging from -73% to +52%. nih.gov
| Parameter | Typical Performance Metric |
|---|---|
| Linearity (r²) | > 0.99< nih.gov/td> |
| Lower Limit of Quantification (LLoQ) | 0.1–1.0 µg/L< nih.gov/td> |
| Accuracy (Bias) | 88.3–112.2%< nih.gov/td> |
| Imprecision (%CV) | 4.3–13.5%< nih.gov/td> |
| Extraction Efficiency | 44–110%< nih.gov/td> |
| Matrix Effect | -73% to +52%< nih.gov/td> |
Specificity and Selectivity
Specificity and selectivity are paramount in forensic toxicology to eliminate interferences from endogenous matrix components or other structurally similar compounds. In the analysis of synthetic cannabinoids, chromatographic separation combined with mass spectrometric detection is the gold standard for achieving high selectivity.
Chromatographic Separation: Methods utilize columns like biphenyl or C18 to separate various metabolites from each other and from matrix components. researchgate.netnih.gov For instance, a gradient elution on a biphenyl column with a mobile phase of 0.1% formic acid in water and an organic mixture of acetonitrile and methanol has been successfully used to separate AM-2201 and its other metabolites. nih.gov The ability to separate isomeric pairs, such as hydroxylated metabolites, is a critical aspect of method selectivity. diva-portal.org
Mass Spectrometry: Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). For AM-2201 metabolites, positive electrospray ionization (ESI) is typically used. oup.com However, the AM-2201 2-hydroxyindole metabolite has been reported to exhibit a different fragmentation pattern with low-intensity ions, which complicates its reliable identification and differentiation from background noise. nih.gov Validated methods demonstrate a lack of exogenous or endogenous interferences for the included analytes, confirming high selectivity. nih.gov
Sensitivity and Limits of Detection/Quantification
Sensitivity is a critical parameter, especially given the low concentrations at which synthetic cannabinoid metabolites are often found in biological samples. The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
While specific LOD/LOQ values for the AM-2201 2-hydroxyindole metabolite are not well-established in published literature, several studies explicitly state that it was eliminated from their validated methods because it did not meet the required sensitivity criteria. researchgate.netnih.gov The low signal intensity observed for this metabolite was a primary reason for its exclusion. nih.gov
For comparison, validated LC-MS/MS methods for other AM-2201 metabolites and related synthetic cannabinoids have achieved impressive sensitivity.
| Analyte(s) | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| AM-2201 and 13 other metabolites (excluding 2-hydroxyindole) | Human Plasma | Not specified | 0.025 or 0.050 µg/L | researchgate.net |
| Multiple Synthetic Cannabinoid Metabolites | Urine | 0.5–10 ng/mL | Not specified | nih.gov |
| JWH-018 and JWH-250 Metabolites | Urine | Not specified | 5 ng/mL (calibration level) | researchgate.net |
| 53 Synthetic Cannabinoids/Metabolites | Urine | 0.05–1.0 µg/L | 0.1–1.0 µg/L | nih.gov |
Accuracy and Precision (Intra-day and Inter-day)
Accuracy, often expressed as a percentage of the nominal concentration (analytical recovery), and precision, measured by the coefficient of variation (%CV), are fundamental to the validation of any quantitative method. These parameters ensure that the measured values are close to the true values and that the results are reproducible.
Again, due to its exclusion from validated assays, specific accuracy and precision data for the AM-2201 2-hydroxyindole metabolite is not available. However, the performance of the methods for other AM-2201 metabolites provides a benchmark for what is achievable.
| Analyte(s) | Parameter | Concentration Levels | Result | Reference |
|---|---|---|---|---|
| AM-2201 and 13 other metabolites | Intra-day (n=30) | Low QC | <11.9% CV | researchgate.netnih.gov |
| High QC | ||||
| Inter-day (n=30) | Low QC | <11.9% CV | ||
| High QC | ||||
| AM-2201 and 13 other metabolites | Analytical Recovery | Low QC | 88.8–110.1% of target | researchgate.netnih.gov |
| High QC | ||||
| 53 Synthetic Cannabinoids/Metabolites | Inter-day Imprecision (N=20) | Low QC | 4.3–13.5% CV | nih.gov |
| High QC | ||||
| 53 Synthetic Cannabinoids/Metabolites | Inter-day Analytical Recovery (Bias) (N=20) | Low QC | 88.3–112.2% of target | nih.gov |
Linearity and Calibration Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a specific range. A wide linear dynamic range is desirable to accurately quantify samples with varying metabolite concentrations without requiring extensive dilution.
For the validated methods that exclude the 2-hydroxyindole metabolite, linearity is typically established using a series of calibrators prepared in a blank matrix.
| Analyte(s) | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| AM-2201 and 13 other metabolites | Human Plasma | 0.025 or 0.050–50 µg/L | Not specified | researchgate.net |
| 53 Synthetic Cannabinoids/Metabolites | Urine | 0.1–1.0 to 50–100 µg/L | > 0.994 | nih.gov |
| AM-2201 N-4-OH M and others | Urine | 2.5–75 ng/mL | Not specified | researchgate.net |
The calibration curves are typically fitted using a linear least-squares regression model, often with a weighting factor (e.g., 1/x²) to ensure accuracy at the lower end of the range. nih.gov
Matrix Effects and Extraction Recovery
Biological matrices like plasma and urine are complex and can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. These "matrix effects" can significantly impact the accuracy of quantification. Extraction recovery measures the efficiency of the sample preparation process in extracting the analyte from the matrix.
The AM-2201 2-hydroxyindole metabolite was specifically noted for not meeting "analytical recovery requirements," indicating poor extraction efficiency or significant, uncompensated matrix effects. researchgate.net This is a substantial barrier to its inclusion in routine quantitative methods.
The table below shows typical matrix effect and recovery values for other AM-2201 metabolites from validated methods.
| Analyte(s) | Matrix | Matrix Effect (%) | Extraction Recovery (%) | Reference |
|---|---|---|---|---|
| AM-2201 and 13 other metabolites | Human Plasma | -62.1 to -15.6 | 58.4–84.4 | researchgate.netnih.gov |
| 53 Synthetic Cannabinoids/Metabolites | Urine | -73 to 52 | 44–110 | nih.gov |
| Multiple Synthetic Cannabinoid Metabolites | Urine | 81 to 185 | 43 to 97 | researchgate.net |
Matrix effect is often calculated as (peak area in matrix / peak area in solvent - 1) * 100. Negative values indicate ion suppression, while positive values indicate enhancement.
To compensate for these effects, stable isotope-labeled internal standards are universally employed in quantitative mass spectrometry methods. future4200.com However, the inherent analytical difficulties of the 2-hydroxyindole metabolite appear to extend beyond what can be corrected with standard practices.
In Vitro Biochemical Activity and Receptor Interaction Studies
Functional Assays for Ligand-Receptor Activation (e.g., G-protein Activation Assays in Cell-Based Models)
In line with the absence of receptor binding data, there are no published functional assays, such as G-protein activation or β-arrestin recruitment assays, to determine the efficacy (e.g., EC₅₀ values) of the AM-2201 2-hydroxyindole metabolite at CB1, CB2, or other G-protein coupled receptors. While it is known that several mono-hydroxylated metabolites of AM-2201 can retain activity at CB1 receptors, specific functional data for the 2-hydroxyindole variant is not documented. nih.gov
Comparative In Vitro Bioactivity with Parent Compounds and Other Metabolites
Due to the lack of primary data on its receptor binding and functional activity, a comparative analysis of the in vitro bioactivity of the AM-2201 2-hydroxyindole metabolite with its parent compound, AM-2201, or other metabolites (e.g., AM-2201 N-(4-hydroxypentyl) metabolite, JWH-018 N-(5-hydroxypentyl) metabolite) cannot be conducted. Studies that have characterized other AM-2201 metabolites, such as the AM-2201 6-hydroxyindole (B149900) and AM-2201 N-(4-hydroxypentyl) metabolites, have identified them in urine samples, but have not provided a comparative bioactivity profile that includes the 2-hydroxyindole metabolite. frontiersin.org
Forensic and Analytical Toxicology Research Applications
Utility of AM2201 2-Hydroxyindole Metabolite as a Biomarker for Exposure to AM2201
The identification of metabolites in biological fluids such as urine is a definitive indicator of exposure to a parent compound. For AM2201, a potent synthetic cannabinoid, several metabolites have been identified, and their detection serves as a crucial biomarker in forensic investigations and clinical toxicology. The this compound is recognized as a potential urinary metabolite of AM2201, formed during Phase I metabolism. Its presence in a urine sample can, in principle, indicate that an individual has been exposed to AM2201.
However, the practical utility of the 2-hydroxyindole metabolite as a primary biomarker is limited by significant analytical challenges. Research has shown that while other metabolites, such as the N-(4-hydroxypentyl) and 6-hydroxyindole (B149900) metabolites, are more readily detectable and are considered major urinary biomarkers, the 2-hydroxyindole metabolite often presents with very low signal intensity in analytical instruments. This makes its reliable detection difficult, and consequently, it is not typically the target of choice for confirming AM2201 use. Instead, forensic laboratories prioritize the detection of more abundant and analytically responsive metabolites to ensure the accuracy and sensitivity of their findings.
Development of Screening and Confirmatory Assays in Forensic Laboratories
The development of robust analytical methods is essential for the detection of synthetic cannabinoid metabolites in forensic laboratories. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both screening and confirmatory assays due to its high sensitivity and selectivity. nih.gov The general approach for developing an assay for a metabolite like AM2201 2-hydroxyindole involves:
Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave glucuronide conjugates, which are common metabolic products. nih.gov This is followed by an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the complex urine matrix and concentrate them. nih.gov
Chromatographic Separation: The extracted sample is then injected into an LC system, where the metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.
Mass Spectrometric Detection: Following separation, the analytes are introduced into a mass spectrometer. For tandem mass spectrometry (MS/MS), a specific precursor ion for the this compound is selected and fragmented to produce characteristic product ions. The detection of these specific transitions provides a high degree of confidence in the identification of the compound.
While this methodology is standard, the development of a reliable assay specifically for the this compound has been hampered by its inherent analytical properties, as will be discussed in the following section.
Challenges and Considerations in Metabolite Identification in Complex Biological Samples for Analytical Purposes
The identification of metabolites in complex biological matrices like urine and blood is fraught with challenges. These challenges are particularly pronounced for the this compound.
A primary obstacle is the low signal intensity of this specific metabolite. During the development of quantitative methods for AM2201 and its metabolites, researchers have noted that the this compound exhibits a different fragmentation pattern in mass spectrometry compared to other metabolites, with low-intensity product ions. It is hypothesized that a tautomeric equilibrium between the hydroxyl group and the ketone function may stabilize the molecule, leading to poor ionization and fragmentation efficiency. This results in a lack of sensitivity, making it difficult to detect at the low concentrations typically found in biological samples.
Other significant challenges include:
Matrix Effects: The complex composition of biological samples can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. This can lead to inaccurate quantification or false-negative results.
Isomeric Interferences: Synthetic cannabinoids and their metabolites often have numerous isomers (compounds with the same chemical formula but different structures). Chromatographic separation must be sufficient to distinguish the this compound from other structurally similar compounds that may be present in the sample, which can be a significant analytical hurdle.
Metabolic Profile Variability: The concentration and even the presence of specific metabolites can vary considerably between individuals due to genetic differences in metabolic enzymes, the amount of drug consumed, and the time of sample collection. This variability makes it challenging to establish a universally reliable biomarker.
These challenges collectively contribute to the limited utility of the this compound in routine forensic toxicology.
Differentiation of AM2201 Metabolites from Other Synthetic Cannabinoid Metabolites
A critical task in forensic toxicology is to not only detect the presence of a drug but also to specifically identify which drug was consumed. This is particularly challenging with synthetic cannabinoids due to their structural similarities and overlapping metabolic pathways. The differentiation of AM2201 use from that of other synthetic cannabinoids, especially the structurally similar JWH-018, relies on identifying unique metabolic signatures.
The detection of AM2201 metabolites can be complicated by the fact that AM2201 can be metabolized to some of the same metabolites as JWH-018. nih.gov Furthermore, small amounts of JWH-018 can be formed as a byproduct when AM2201 is smoked. nih.govdea.gov Despite these complexities, several key differentiators have been identified:
Presence of 6-Indole Hydroxylated Metabolites: The detection of the 6-hydroxyindole metabolite of AM2201 can help distinguish its use from JWH-018. nih.govresearchgate.net
AM2201 N-4-hydroxypentyl Metabolite: The N-(4-hydroxypentyl) metabolite of AM2201 is a crucial marker. While JWH-018 also produces a 4-hydroxypentyl metabolite, the presence of the AM2201-specific version is a key indicator. nih.govnih.govresearchgate.net
Metabolite Ratios: The concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018 can be a useful criterion. nih.govresearchgate.net A different ratio would be expected following AM2201 administration.
Due to the analytical difficulties in detecting the this compound, it does not currently play a significant role in the differentiation of AM2201 from other synthetic cannabinoids. The focus remains on the more abundant and analytically reliable metabolites.
| Analytical Consideration | Finding for this compound | Reference |
| Biomarker Utility | Potential urinary metabolite, but limited practical use due to low detectability. | |
| Assay Development | Standard LC-MS/MS methods are applicable in principle, but challenged by low sensitivity. | nih.gov |
| Primary Challenge | Low signal intensity and poor fragmentation in mass spectrometry lead to a lack of sensitivity. | |
| Differentiation Marker | Not a reliable marker for differentiating AM2201 from other synthetic cannabinoids. | nih.govnih.govresearchgate.net |
Future Research Directions and Methodological Advancements
Exploration of Minor and Novel Hydroxylated Metabolites
While major metabolic pathways of AM-2201 have been identified, a significant area for future investigation lies in the exploration of minor and novel hydroxylated metabolites. Initial studies have often focused on the most abundant products of biotransformation. However, a complete understanding of the compound's metabolic fate requires the identification of less prevalent metabolites which could still hold toxicological significance.
Application of Advanced Analytical Platforms (e.g., High-Resolution Mass Spectrometry for Untargeted Profiling)
The evolution of analytical technology is a cornerstone of advancing synthetic cannabinoid research. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose, offering high mass accuracy and resolution that allows for the differentiation of compounds with very similar masses. numberanalytics.com This is particularly valuable in the complex matrices of biological samples where numerous endogenous and exogenous compounds are present.
Untargeted profiling using HRMS platforms like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) enables a broad-spectrum analysis without the need for pre-selection of target analytes. nih.govnih.govresearchgate.net This approach is ideal for discovering novel metabolites of AM-2201 that were not previously anticipated. By acquiring full-scan, high-resolution mass spectral data, researchers can retrospectively analyze datasets for newly identified compounds of interest. nih.govresearchgate.net The use of techniques like information-dependent acquisition, which triggers product ion scans for ions of interest, further aids in the structural elucidation of these novel metabolites. nih.gov The application of such advanced platforms will undoubtedly lead to a more complete characterization of the AM-2201 metabolome.
Development of Integrated Metabolomics Approaches for Synthetic Cannabinoids
A holistic understanding of the impact of synthetic cannabinoids requires moving beyond the analysis of the drug and its direct metabolites to a broader investigation of its effects on the entire metabolome. mdpi.com Integrated metabolomics approaches, which combine analytical data with sophisticated statistical analysis, can reveal global changes in endogenous metabolites in response to synthetic cannabinoid exposure. nih.govnih.gov This can provide insights into the biochemical pathways perturbed by the drug and its metabolites, offering a deeper understanding of its mechanism of action and potential toxicity.
By comparing the metabolic profiles of individuals exposed to synthetic cannabinoids with those of non-users, researchers can identify biomarkers indicative of exposure, even when the parent compound is no longer detectable. nih.gov This involves the use of multivariate statistical methods to discern patterns and identify the most significant differentiating metabolites. mdpi.com Such an approach holds great promise for developing more robust and sensitive screening methods for synthetic cannabinoid use. nih.gov
Computational Chemistry and In Silico Prediction of Metabolic Pathways and Products
In parallel with experimental work, computational chemistry and in silico prediction tools are becoming increasingly valuable in forecasting the metabolic fate of new psychoactive substances. researchgate.netnih.gov These predictive models use algorithms based on known metabolic reactions and the chemical structure of a compound to predict its likely metabolites. mdpi.com
For synthetic cannabinoids, software like MetaSite has been used to predict cytochrome P450-mediated metabolism. nih.govnih.gov While these tools can provide valuable starting points for laboratory investigations, their predictions must be confirmed through experimental studies, as they may not always accurately reflect the in vivo reality. nih.govnih.gov For instance, some in silico models have been shown to underestimate certain metabolic pathways, such as oxidative defluorination, for fluorinated synthetic cannabinoids like THJ-2201, an analog of AM-2201. nih.gov Despite these limitations, the integration of in silico predictions with experimental data can streamline the process of metabolite identification and help to prioritize analytical efforts. nih.gov As these computational tools become more sophisticated, they will play an increasingly important role in the proactive identification of potential metabolites of new and emerging synthetic cannabinoids.
Q & A
Q. What analytical methods are recommended for identifying AM2201 2-hydroxyindole metabolite in biological samples?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a Zorbax Eclipse Plus C18 Rapid Resolution HD column (3.0 × 100 mm × 1.8 µm) for optimal retention time determination. Precursor ion transitions (e.g., 376.2 → 270.1) and deuterated internal standards (e.g., AM2201-d5) improve specificity . For enhanced resolution, high-resolution mass spectrometry (HR-MS) can detect exact masses and fragment patterns, aiding structural confirmation .
- Sample Preparation : Liquid-liquid extraction with hexane–ethyl acetate (99:1) after alkalization (pH 9.3) improves recovery from blood or urine matrices .
Q. How should calibration curves be validated for quantifying this compound?
- Methodology : Prepare calibration curves in a range of 2.5–50 ng/mL using matrix-matched standards (e.g., oral fluid diluted 1:3 with buffer). Include quality controls (QCs) at low, medium, and high concentrations to assess accuracy (±15% deviation) and precision (CV <15%). Quantifier and qualifier ion ratios should remain consistent (±20%) across runs .
- Validation Parameters : Report limits of detection (LOD: 0.025–0.100 µg/L) and lower limits of quantification (LLOQ: 50–100 ng/L) for human and rat specimens .
Q. What are the best practices for storing and handling this compound to prevent degradation?
- Methodology : Store stock solutions in methanol at ≤−20°C. For short-term use (<1 month), working solutions in acetonitrile or DMSO can be kept at −20°C. Avoid repeated freeze-thaw cycles. Heating to 37°C with sonication improves solubility in polar solvents (e.g., DMSO or ethanol) .
Advanced Research Questions
Q. How can AM2201 consumption be distinguished from JWH-018 based on metabolite profiles?
- Methodology : Monitor fluorinated metabolites unique to AM2201, such as AM2201 N-(4-hydroxypentyl) metabolite, which retains the fluorine atom on the side chain. In contrast, JWH-018 metabolites (e.g., hydroxyl- and carboxypentyl) lack fluorine. Use LC-MS/MS with collision energy (CE) optimization to differentiate these isobaric metabolites .
- Data Interpretation : Fluorinated metabolites are transient; prioritize early time-point samples, as defluorination occurs during prolonged metabolism, producing shared metabolites with JWH-018 .
Q. Why is this compound inconsistently detected in some studies, and how can sensitivity be improved?
- Methodology : This metabolite may lack sensitivity due to low abundance or poor ionization. Optimize MS parameters (e.g., higher cone voltage) or use isotopic dilution with deuterated analogs (e.g., AM2201 N-OH-d5) to enhance signal-to-noise ratios .
- Experimental Design : Preclinical in vitro models (e.g., hepatocyte incubations) may underrepresent this metabolite compared to in vivo human studies. Use larger sample volumes (e.g., 75 µL plasma) and solid-phase extraction (SPE) for concentration .
Q. How can contradictions in metabolite prevalence across studies be resolved?
- Methodology : Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or sample types (urine vs. blood). Cross-validate findings using complementary techniques:
- In vitro : Human liver microsomes to assess primary metabolic pathways.
- In vivo : Longitudinal sampling in controlled dosing studies to capture temporal metabolite patterns .
- Statistical Analysis : Apply multivariate analysis to correlate metabolite ratios with pharmacokinetic parameters (e.g., half-life, clearance) .
Q. What is the role of HR-MS in advancing metabolite profiling of synthetic cannabinoids?
- Methodology : HR-MS enables accurate mass measurements (<5 ppm error) for untargeted screening. Data-dependent acquisition (DDA) modes, combined with isotopic pattern matching, help identify novel hydroxylated or glucuronidated metabolites. Public databases (e.g., HMDB) support spectral matching .
- Workflow : Fragment ions (MS/MS) and neutral loss patterns (e.g., −18 Da for water loss) aid structural elucidation. Pair with NMR for absolute confirmation of challenging isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
